Cas no 885521-04-0 (6-Fluoro-1H-indol-4-ol)

6-Fluoro-1H-indol-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-1H-indol-4-ol
- 4-hydroxy-6-fluoroindole
- 6-Fluoro-4-hydroxy indole
- MFCD07781566
- 6-Fluoro-4-hydroxyindole
- DTXSID60646246
- CS-0322101
- SCHEMBL1958807
- SY322116
- SB15277
- D79105
- FT-0736395
- AKOS006284923
- 885521-04-0
- PS-16880
- DB-077962
-
- MDL: MFCD07781566
- Inchi: InChI=1S/C8H6FNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H
- InChI Key: SNYCTSGFMQCPNU-UHFFFAOYSA-N
- SMILES: C1=CNC2=C1C(=CC(=C2)F)O
Computed Properties
- Exact Mass: 151.043341977g/mol
- Monoisotopic Mass: 151.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36Ų
- XLogP3: 1.8
6-Fluoro-1H-indol-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2475-500MG |
6-fluoro-1H-indol-4-ol |
885521-04-0 | 97% | 500MG |
¥ 2,270.00 | 2023-04-13 | |
Chemenu | CM146810-1g |
6-fluoro-1H-indol-4-ol |
885521-04-0 | 95% | 1g |
$*** | 2023-03-31 | |
TRC | F600235-5mg |
6-Fluoro-4-hydroxy Indole |
885521-04-0 | 5mg |
$121.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1006536-100mg |
6-fluoro-1H-indol-4-ol |
885521-04-0 | 97% | 100mg |
$150 | 2024-07-21 | |
eNovation Chemicals LLC | Y1006536-5G |
6-fluoro-1H-indol-4-ol |
885521-04-0 | 97% | 5g |
$1535 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392771-10g |
6-Fluoro-1H-indol-4-ol |
885521-04-0 | 95+% | 10g |
¥18576.00 | 2024-04-27 | |
1PlusChem | 1P008C9D-100mg |
6-Fluoro-1H-indol-4-ol |
885521-04-0 | 97% | 100mg |
$151.00 | 2024-04-20 | |
1PlusChem | 1P008C9D-500mg |
6-Fluoro-1H-indol-4-ol |
885521-04-0 | 97.00% | 500mg |
$276.00 | 2023-12-15 | |
A2B Chem LLC | AD88337-1g |
6-Fluoro-1H-indol-4-ol |
885521-04-0 | 97% | 1g |
$642.00 | 2024-04-19 | |
abcr | AB565822-500mg |
6-Fluoro-1H-indol-4-ol; . |
885521-04-0 | 500mg |
€471.30 | 2024-04-15 |
6-Fluoro-1H-indol-4-ol Related Literature
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Additional information on 6-Fluoro-1H-indol-4-ol
Research Brief on 6-Fluoro-1H-indol-4-ol (CAS: 885521-04-0): Recent Advances and Applications in Chemical Biology and Medicine
The compound 6-Fluoro-1H-indol-4-ol (CAS: 885521-04-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The indole scaffold, a privileged structure in medicinal chemistry, is further enhanced by the fluorine substitution at the 6-position, which can improve metabolic stability and binding affinity to biological targets.
Recent studies have highlighted the role of 6-Fluoro-1H-indol-4-ol as a key intermediate in the synthesis of novel kinase inhibitors and GPCR modulators. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective serotonin receptor agonists, which show promise in treating neurological disorders such as depression and anxiety. The fluorine atom's electronegativity and small size contribute to enhanced interactions with target proteins, as evidenced by X-ray crystallography data.
In addition to its pharmacological potential, 6-Fluoro-1H-indol-4-ol has been explored in chemical biology as a fluorescent probe for imaging applications. A recent ACS Chemical Biology paper reported its use in tracking protein-protein interactions in live cells, leveraging its unique photophysical properties. This dual functionality—both as a therapeutic scaffold and a diagnostic tool—underscores its value in interdisciplinary research.
From a synthetic chemistry perspective, advances in the scalable production of 6-Fluoro-1H-indol-4-ol have been achieved through innovative catalytic methods. A 2024 study in Organic Letters described a palladium-catalyzed C-H fluorination protocol that significantly improves yield and purity, addressing previous challenges in large-scale synthesis. These methodological improvements are critical for translating laboratory findings into clinical applications.
Looking ahead, the compound's potential in targeted cancer therapies is being actively investigated. Preliminary data from cell-based assays indicate that derivatives of 6-Fluoro-1H-indol-4-ol exhibit selective cytotoxicity against certain cancer cell lines, possibly through modulation of apoptosis pathways. Further mechanistic studies and in vivo validation are warranted to fully elucidate its therapeutic profile.
In conclusion, 6-Fluoro-1H-indol-4-ol (CAS: 885521-04-0) represents a multifaceted tool in modern drug discovery and chemical biology. Its unique structural features, combined with recent synthetic and application breakthroughs, position it as a compound of enduring interest for researchers aiming to address unmet medical needs. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications.
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